Xanthohumol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

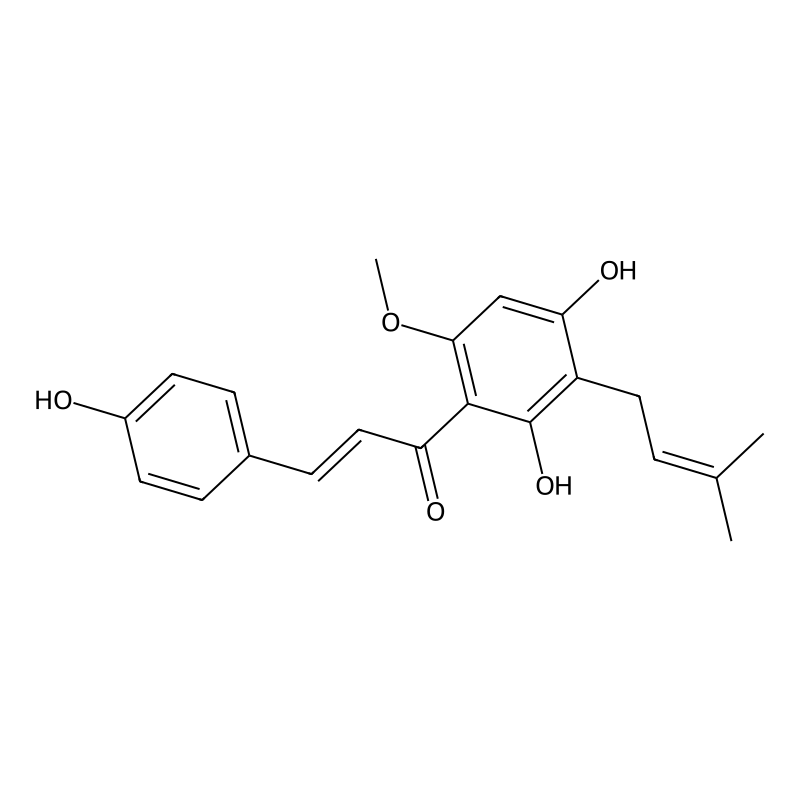

Xanthohumol is a natural compound primarily found in the female inflorescences of the hop plant, Humulus lupulus. Classified as a prenylated chalconoid, it contributes to the bitterness and flavor profile of beer. The chemical structure of xanthohumol is characterized by its complex arrangement of aromatic rings and a unique prenyl side chain, which enhances its lipophilicity and biological activity. It is typically represented by the chemical formula C21H22O5 and has a melting point of approximately 172 °C .

The mechanism of action of xanthohumol is still under investigation, but several potential pathways have been proposed:

- Antioxidant activity: Xanthohumol's structure with hydroxyl groups suggests its ability to scavenge free radicals, protecting cells from oxidative damage [].

- Anti-inflammatory effects: It might modulate the activity of enzymes involved in the inflammatory response, potentially reducing inflammation.

- Anti-cancer properties: Xanthohumol may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation through various mechanisms [].

Antioxidant Activity

- Xanthohumol has demonstrated potent antioxidant activity in various in vitro and in vivo studies. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage .

- It has been shown to protect against oxidative stress-induced cell death in neurons, hepatocytes, and cardiomyocytes .

- Xanthohumol's antioxidant activity is likely due to its ability to chelate metal ions, such as iron and copper, which are involved in the generation of ROS .

Anti-inflammatory Activity

- Xanthohumol has also been shown to have anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .

- It has been shown to suppress inflammation in animal models of arthritis, colitis, and asthma .

- The mechanisms of xanthohumol's anti-inflammatory activity are not fully understood, but it is thought to involve the inhibition of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation .

Anti-cancer Activity

- Xanthohumol has been shown to have anti-cancer activity in a variety of cancer cell lines. It induces apoptosis (cell death) and inhibits cell proliferation .

- It has also been shown to suppress tumor growth in animal models of cancer .

- The mechanisms of xanthohumol's anti-cancer activity are not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival .

Neuroprotective Activity

- Xanthohumol has been shown to have neuroprotective activity in various models of neuronal injury. It protects against neuronal cell death induced by oxidative stress, excitotoxicity, and inflammation .

- It has also been shown to improve cognitive function in animal models of Alzheimer's disease .

- The mechanisms of xanthohumol's neuroprotective activity are not fully understood, but it is thought to involve its antioxidant, anti-inflammatory, and anti-apoptotic properties .

Other Potential Health Benefits

- In addition to the applications mentioned above, xanthohumol is being investigated for other potential health benefits, including:

Current Research Status

- Research on xanthohumol is still ongoing, and more studies are needed to confirm its potential health benefits and to elucidate its mechanisms of action. However, the existing evidence suggests that xanthohumol is a promising compound with a wide range of potential therapeutic applications.

The biosynthesis of xanthohumol begins with L-phenylalanine, which is converted into cinnamic acid through the action of phenylalanine ammonia lyase. This compound undergoes various transformations, including oxidation and Coenzyme A loading, leading to the formation of 4-hydroxy-cinnamoyl CoA. Subsequent extensions by malonyl CoA and cyclization yield naringenin chalcone, which can be further modified into xanthohumol via prenylation and methylation reactions .

Key Reactions:- Conversion of L-Phenylalanine to Cinnamic Acid

- Formation of 4-Hydroxy-Cinnamoyl CoA

- Cyclization to Naringenin Chalcone

- Prenylation by Humulus lupulus Prenyltransferase 1

Xanthohumol exhibits a wide range of biological activities, including:

- Antioxidant Properties: It scavenges free radicals and protects against oxidative stress, potentially mitigating neurodegenerative diseases like Alzheimer's and Parkinson's .

- Anti-inflammatory Effects: Xanthohumol has been shown to reduce inflammation markers in various biological systems .

- Anticancer Activity: Research indicates that xanthohumol can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapeutic agents . It specifically targets pathways involved in cell proliferation and survival.

Xanthohumol can be synthesized through both natural extraction from hops and total synthesis in the laboratory. The extraction process typically involves pressurized hot water or organic solvents. Total synthesis has been achieved through multiple synthetic routes starting from simpler organic compounds like 1,3,5-trihydroxybenzene. These methods often involve several steps including functional group modifications and cyclization reactions .

Common Synthesis Steps:- Extraction from Hops: Utilizing solvents like ethanol or acetone.

- Total Synthesis: Involves multi-step organic reactions to construct the xanthohumol framework.

Xanthohumol has garnered attention for its potential applications in various fields:

- Nutraceuticals: Due to its health benefits, it is being explored as an ingredient in dietary supplements.

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development against various malignancies.

- Food Industry: As a natural antioxidant, it could be used to enhance food preservation.

Studies have demonstrated that xanthohumol interacts with various molecular targets within biological systems. It modulates signaling pathways associated with inflammation and cancer progression. For instance, it has been shown to inhibit the expression of multidrug resistance proteins, enhancing the effectiveness of conventional cancer therapies . Additionally, its interaction with transcription factors like Nrf2 suggests potential neuroprotective roles .

Similar Compounds

Xanthohumol shares structural and functional similarities with several other compounds found in hops and related plants. Here are some notable examples:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Isoxanthohumol | Prenylated Flavanone | Estrogenic activity |

| 8-Prenylnaringenin | Prenylated Flavonoid | Antioxidant and estrogenic properties |

| Myrcene | Terpene | Aromatic compound with anti-inflammatory effects |

| Humulone | Alpha Acid | Contributes to bitterness in beer |

Uniqueness of Xanthohumol

Xanthohumol's unique prenylated structure distinguishes it from other flavonoids by enhancing its bioavailability and interaction with cellular membranes, leading to pronounced biological effects not observed in its analogs .

The biosynthesis of xanthohumol in Humulus lupulus begins with the formation of the fundamental chalcone backbone through the action of Type III polyketide synthases, specifically chalcone synthase [1] [2] [3]. This initial step represents the committed entry point into the prenylated flavonoid biosynthetic pathway and establishes the structural foundation for all subsequent modifications that ultimately yield xanthohumol.

The chalcone synthase designated as CHS_H1 from Humulus lupulus catalyzes the condensation of 4-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to form naringenin chalcone, also known as chalconaringenin [2] [3] [4]. This reaction follows the classic Type III polyketide synthase mechanism, involving sequential decarboxylation and condensation reactions that extend the polyketide chain by two-carbon units derived from malonyl-coenzyme A [5]. The enzyme operates as a homodimeric protein with each monomer possessing independent catalytic activity and maintaining the characteristic active site architecture common to Type III polyketide synthases [6].

CHSH1 exhibits optimal enzymatic activity at pH 7.0 and a temperature of 30°C, conditions that align with the physiological environment within the specialized glandular trichomes of hop cones [4] [7]. The enzyme demonstrates remarkable substrate specificity for 4-coumaroyl-coenzyme A as the starter unit, distinguishing it from other chalcone synthase homologues present in *Humulus lupulus* such as valerophenone synthase, which preferentially utilizes branched-chain acyl-coenzyme A substrates [4] [8]. The kinetic properties of CHSH1 reveal significantly higher activity compared to valerophenone synthase when utilizing 4-coumaroyl-coenzyme A, with the maximum velocity being forty-four times higher, establishing CHS_H1 as the primary enzyme responsible for prenylated flavonoid biosynthesis [7].

The mechanistic details of the CHS_H1-catalyzed reaction involve the initial loading of 4-coumaroyl-coenzyme A onto the active site cysteine residue, followed by three sequential rounds of malonyl-coenzyme A incorporation [9]. Each malonyl-coenzyme A molecule undergoes decarboxylation to provide the acetate unit for chain extension, with the growing polyketide chain remaining covalently attached to the enzyme through a thioester linkage. The final cyclization step involves aldol condensation and aromatization to generate the characteristic α,β-unsaturated ketone structure of naringenin chalcone [9].

The precursor 4-coumaroyl-coenzyme A is derived from the phenylpropanoid pathway, beginning with the deamination of L-phenylalanine by phenylalanine ammonia lyase to form cinnamic acid [10]. Subsequent hydroxylation by cinnamate 4-hydroxylase produces 4-coumaric acid, which is then activated to its coenzyme A thioester by 4-coumarate:coenzyme A ligase [10] [11]. This enzyme demonstrates broad substrate specificity, capable of activating both cinnamic acid and 4-coumaric acid, although it shows preferential activity toward the latter substrate [11].

The malonyl-coenzyme A substrate required for chain extension is generated through the carboxylation of acetyl-coenzyme A by acetyl-coenzyme A carboxylase, a reaction that provides the primary building blocks for polyketide biosynthesis [12]. The availability of malonyl-coenzyme A often represents a limiting factor in flavonoid production, as this substrate competes with fatty acid biosynthesis and other metabolic processes requiring acetyl-coenzyme A derivatives [13] [12].

Expression analysis reveals that CHSH1 is predominantly expressed in mature hop cones, with the highest levels observed in cultivars possessing elevated bitter acid content [4] [14]. The gene expression pattern correlates strongly with the developmental stage of lupulin glands, increasing dramatically during the maturation phase when secondary metabolite accumulation reaches peak levels [15] [14]. Northern blotting and quantitative polymerase chain reaction analysis demonstrate that CHSH1 expression is maintained for extended periods during cone development in high-producing cultivars, contrasting with the more limited expression window observed in aromatic hop varieties with lower secondary metabolite content [4].

Enzymatic Modifications: Prenyltransferases and O-Methyltransferases

Following the formation of naringenin chalcone by chalcone synthase, the biosynthetic pathway proceeds through two critical enzymatic modifications that transform the basic chalcone structure into the bioactive prenylated and methylated form characteristic of xanthohumol. These modifications involve the sequential action of specialized prenyltransferases and O-methyltransferases that introduce the prenyl group and methyl substituents essential for xanthohumol's biological activity and stability [3] [16] [17].

The prenylation step is catalyzed by Humulus lupulus prenyltransferase 1, designated HlPT-1, which represents a unique membrane-bound aromatic prenyltransferase with broad substrate specificity [16] [17] [18]. HlPT-1 catalyzes the transfer of a dimethylallyl moiety from dimethylallyl diphosphate to the A-ring of naringenin chalcone, specifically targeting the 6-position to generate desmethylxanthohumol [16] [18]. This enzyme exhibits exceptional characteristics that distinguish it from other plant aromatic prenyltransferases, including an exclusive requirement for magnesium ions as the divalent cation cofactor and a narrow optimal pH range centered at approximately pH 7.0 [16] [18].

The dimethylallyl diphosphate substrate utilized by HlPT-1 is derived from the methylerythritol 4-phosphate pathway, which operates within the plastids of lupulin gland cells [19] [20]. This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate by 1-deoxyxylulose-5-phosphate synthase, proceeding through a series of enzymatic steps that ultimately generate both isopentenyl diphosphate and dimethylallyl diphosphate [20]. The pathway intermediates, particularly 2-C-methyl-D-erythritol-2,4-cyclodiphosphate, can accumulate to substantial levels when downstream enzymes become saturated, indicating potential regulatory control points in terpenoid precursor supply [20].

HlPT-1 demonstrates remarkable substrate promiscuity, accepting not only naringenin chalcone but also various phloroglucinol derivatives involved in bitter acid biosynthesis [16] [17]. The enzyme catalyzes the first prenylation step in the formation of humulone and lupulone derivatives by transferring dimethylallyl groups to phloroisovalerophenone, phloroisobutyrophenone, and phlormethylbutanophenone [16]. This broad substrate recognition is attributed to the enzyme's ability to recognize the phloroglucinol structural motif common to both the A-ring of flavonoids and the acylphloroglucinol bitter acid precursors [18].

Biochemical characterization reveals that HlPT-1 functions as part of a heteromeric membrane-bound prenyltransferase complex in conjunction with PT2, another prenyltransferase protein [17]. The interaction between HlPT-1 and PT2 significantly enhances the catalytic efficiency of prenylation reactions, increasing the turnover rate by seven to ten-fold without altering the substrate binding affinity [17]. This protein-protein interaction suggests the formation of a specialized prenylation complex that may facilitate efficient substrate channeling and product formation within the confined environment of the glandular trichome.

The O-methylation step is catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferase 1, designated OMT1, which performs the final reaction in xanthohumol biosynthesis by methylating the 6'-hydroxyl group of desmethylxanthohumol [3] [21] [22]. OMT1 exhibits high specificity for desmethylxanthohumol as its substrate, utilizing S-adenosyl-L-methionine as the methyl donor to generate xanthohumol and S-adenosyl-L-homocysteine as products [3] [22]. Mass spectrometry and nuclear magnetic resonance analysis confirm that OMT1 specifically targets the 6'-hydroxyl position, preventing intramolecular cyclization that would otherwise convert the chalcone to the corresponding flavanone [3].

Expression studies based on expressed sequence tag abundance and reverse transcription polymerase chain reaction analysis demonstrate that OMT1 is the most highly expressed O-methyltransferase in lupulin glands among four identified candidates [3] [19]. This high expression level correlates with its functional role as the terminal enzyme in xanthohumol biosynthesis and reflects the metabolic demand for efficient methylation to maintain chalcone stability and prevent spontaneous cyclization [3].

A second O-methyltransferase, OMT2, exhibits different substrate specificity and catalytic properties compared to OMT1 [3]. While OMT2 can accept desmethylxanthohumol as a substrate, it does not produce xanthohumol but instead generates various methylated derivatives depending on the substrate provided [3]. When presented with xanthohumol as substrate, OMT2 catalyzes methylation at the 4-hydroxyl position of the B-ring to form 4-O-methylxanthohumol, a compound not naturally found in significant quantities in hop tissues [3]. Nuclear Overhauser effect experiments confirm the regiospecificity of OMT2-catalyzed methylation and demonstrate the enzyme's broader substrate acceptance compared to the highly specific OMT1 [3].

The S-adenosyl-L-methionine required for O-methylation reactions is supplied through the S-adenosyl-L-methionine cycle, where L-methionine is activated by S-adenosyl-L-methionine synthetase in the presence of adenosine triphosphate [23]. The consumption of S-adenosyl-L-methionine by methyltransferases generates S-adenosyl-L-homocysteine, which must be efficiently recycled to maintain adequate methyl donor availability for continued xanthohumol production [23].

The biological significance of O-methylation extends beyond simple structural modification, as methylation at the 6'-position serves to stabilize the reactive α,β-unsaturated carbonyl system of the chalcone [3]. This stabilization prevents spontaneous intramolecular cyclization that would convert xanthohumol to less bioactive flavanone derivatives and maintains the molecule's reactivity toward nucleophilic protein residues that may mediate its biological effects [3]. The methylation also increases lipophilicity, potentially reducing losses during environmental exposure and enhancing the compound's persistence in plant tissues [3].

Role of Humulus lupulus Glandular Trichromes in Xanthohumol Production

The glandular trichomes of Humulus lupulus, commonly referred to as lupulin glands, represent highly specialized secretory structures that serve as the exclusive sites of xanthohumol biosynthesis and accumulation within the hop plant [3] [19] [14]. These multicellular structures develop on the abaxial surfaces of bracts and bracteoles within the female inflorescences, creating discrete microenvironments optimized for the production and storage of prenylated flavonoids and other secondary metabolites [24] [15] [14].

Lupulin glands exhibit distinctive morphological characteristics that reflect their specialized metabolic function. Each gland consists of a multicellular head supported by a short stalk, with the secretory cells containing dense populations of organelles involved in secondary metabolite biosynthesis [19] [24]. The glandular cells are characterized by expanded endoplasmic reticulum networks, numerous plastids, and specialized storage compartments that facilitate the compartmentalization of biosynthetic processes and metabolite accumulation [24].

The developmental progression of lupulin glands follows a carefully orchestrated program that coordinates cellular differentiation with metabolic specialization [14]. Gland initiation begins with the enlargement of single epidermal cells, followed by several rounds of polarized cell divisions that generate the characteristic branched structure perpendicular to the epidermal surface [14]. The timing of gland development correlates precisely with the onset of secondary metabolite biosynthesis, ensuring that the structural and metabolic components of the specialized secretory system mature synchronously [15] [14].

Gene expression analysis reveals that lupulin glands maintain extraordinarily high levels of transcripts encoding enzymes involved in xanthohumol biosynthesis [3] [19] [25]. Expressed sequence tag analysis from four trichome-derived complementary DNA libraries identified 10,581 expressed sequence tags, with abundant representation of genes encoding chalcone synthase, prenyltransferase, and O-methyltransferase activities [3] [19]. This concentrated expression of biosynthetic genes reflects the metabolic specialization of these structures and their central role in prenylated flavonoid production [19].

The methylerythritol 4-phosphate pathway, which supplies the dimethylallyl diphosphate substrate for prenylation reactions, is particularly well-represented in the lupulin gland transcriptome [19] [20]. All enzymatic steps of this pathway are abundantly expressed in glandular trichomes, including the rate-limiting 1-deoxyxylulose-5-phosphate synthase and the terminal 4-hydroxy-3-methylbut-2-enyl diphosphate reductase [19]. This comprehensive pathway expression ensures adequate precursor supply for the intensive prenylation reactions required for xanthohumol biosynthesis [20].

Terpenoid biosynthesis within lupulin glands extends beyond the production of dimethylallyl diphosphate to include substantial accumulation of monoterpenes and sesquiterpenes that contribute to the characteristic aroma profile of hops [24]. Gas chromatography-mass spectrometry analysis reveals that myrcene comprises approximately 80% of the monoterpenes in isolated trichomes, while humulene and caryophyllene account for about 85% of the sesquiterpenes [24]. The coordinated production of these diverse terpenoid compounds demonstrates the metabolic versatility of lupulin glands and their capacity to support multiple specialized biosynthetic pathways simultaneously [24].

The subcellular organization of xanthohumol biosynthesis within lupulin glands involves the coordinated action of enzymes located in different cellular compartments [3] [19]. The initial phenylpropanoid pathway reactions occur in the general cytoplasm, while the methylerythritol 4-phosphate pathway operates within plastids to generate prenyl donors [19] [20]. The membrane-bound prenyltransferase HlPT-1 is localized to organellar membranes, likely the plastid envelope, where it can access both the chalcone substrates from the cytoplasm and the dimethylallyl diphosphate donors from the plastid interior [16] [17].

The accumulation of xanthohumol and related prenylated flavonoids within lupulin glands reaches remarkably high concentrations, often representing 0.1 to 1% of the dry weight of hop cones [1]. This substantial accumulation requires efficient metabolite transport and storage mechanisms that prevent the cytotoxic effects of high secondary metabolite concentrations [3]. The formation of metabolic complexes or metabolons may facilitate substrate channeling between sequential enzymatic steps, reducing the exposure of reactive intermediates to the cellular environment and preventing undesired side reactions [3].

Transcriptional regulation of xanthohumol biosynthesis in lupulin glands involves complex networks of transcription factors that coordinate the expression of multiple biosynthetic genes [14]. Key regulatory factors include members of the basic helix-loop-helix, MYB, and WRKY transcription factor families that form both heterotrimeric and binary transcriptional activation complexes [14]. These regulatory networks allow hop plants to modulate xanthohumol production in response to developmental cues, environmental conditions, and stress factors [14].

The density and size of lupulin glands show strong correlation with the total content of secondary metabolites in hop cones, including xanthohumol [14]. Bitter hop cultivars, which produce elevated levels of prenylated compounds, maintain higher densities of larger glandular trichomes compared to aromatic varieties [14]. This correlation suggests that increasing gland number and size represents a primary mechanism for enhancing xanthohumol production capacity in breeding programs [14].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 42 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Willson CM, Grundmann O. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Nat Prod Res. 2017 Mar;31(5):492-506. doi: 10.1080/14786419.2016.1190721. Epub 2016 May 27. Review. PubMed PMID: 27234135.

3: Harlev A, Gupta S, Agarwal A. Targeting oxidative stress to treat endometriosis. Expert Opin Ther Targets. 2015;19(11):1447-64. doi: 10.1517/14728222.2015.1077226. Epub 2015 Aug 10. Review. PubMed PMID: 26256952.

4: Weiskirchen R, Mahli A, Weiskirchen S, Hellerbrand C. The hop constituent xanthohumol exhibits hepatoprotective effects and inhibits the activation of hepatic stellate cells at different levels. Front Physiol. 2015 May 6;6:140. doi: 10.3389/fphys.2015.00140. eCollection 2015. Review. PubMed PMID: 25999863; PubMed Central PMCID: PMC4422013.

5: Liu M, Hansen PE, Wang G, Qiu L, Dong J, Yin H, Qian Z, Yang M, Miao J. Pharmacological profile of xanthohumol, a prenylated flavonoid from hops (Humulus lupulus). Molecules. 2015 Jan 7;20(1):754-79. doi: 10.3390/molecules20010754. Review. PubMed PMID: 25574819.

6: Rossi T, Gallo C, Bassani B, Canali S, Albini A, Bruno A. Drink your prevention: beverages with cancer preventive phytochemicals. Pol Arch Med Wewn. 2014;124(12):713-22. Epub 2014 Dec 6. Review. PubMed PMID: 25490889.

7: Steenackers B, De Cooman L, De Vos D. Chemical transformations of characteristic hop secondary metabolites in relation to beer properties and the brewing process: a review. Food Chem. 2015 Apr 1;172:742-56. doi: 10.1016/j.foodchem.2014.09.139. Epub 2014 Oct 2. Review. PubMed PMID: 25442616.

8: Sinha P, Srivastava S, Mishra N, Yadav NP. New perspectives on antiacne plant drugs: contribution to modern therapeutics. Biomed Res Int. 2014;2014:301304. doi: 10.1155/2014/301304. Epub 2014 Jul 24. Review. PubMed PMID: 25147793; PubMed Central PMCID: PMC4132408.

9: Gupta SC, Tyagi AK, Deshmukh-Taskar P, Hinojosa M, Prasad S, Aggarwal BB. Downregulation of tumor necrosis factor and other proinflammatory biomarkers by polyphenols. Arch Biochem Biophys. 2014 Oct 1;559:91-9. doi: 10.1016/j.abb.2014.06.006. Epub 2014 Jun 16. Review. PubMed PMID: 24946050.

10: Chen W, Becker T, Qian F, Ring J. Beer and beer compounds: physiological effects on skin health. J Eur Acad Dermatol Venereol. 2014 Feb;28(2):142-50. doi: 10.1111/jdv.12204. Epub 2013 Jun 27. Review. PubMed PMID: 23802910.

11: Schilling T, Ebert R, Raaijmakers N, Schütze N, Jakob F. Effects of phytoestrogens and other plant-derived compounds on mesenchymal stem cells, bone maintenance and regeneration. J Steroid Biochem Mol Biol. 2014 Jan;139:252-61. doi: 10.1016/j.jsbmb.2012.12.006. Epub 2012 Dec 20. Review. PubMed PMID: 23262262.

12: Azimi H, Khakshur AA, Aghdasi I, Fallah-Tafti M, Abdollahi M. A review of animal and human studies for management of benign prostatic hyperplasia with natural products: perspective of new pharmacological agents. Inflamm Allergy Drug Targets. 2012 Jun;11(3):207-21. Review. PubMed PMID: 22512478.

13: Sung B, Prasad S, Yadav VR, Aggarwal BB. Cancer cell signaling pathways targeted by spice-derived nutraceuticals. Nutr Cancer. 2012;64(2):173-97. doi: 10.1080/01635581.2012.630551. Epub 2011 Dec 9. Review. PubMed PMID: 22149093; PubMed Central PMCID: PMC3645308.

14: Araújo JR, Gonçalves P, Martel F. Chemopreventive effect of dietary polyphenols in colorectal cancer cell lines. Nutr Res. 2011 Feb;31(2):77-87. doi: 10.1016/j.nutres.2011.01.006. Review. PubMed PMID: 21419311.

15: Jacob C, Jamier V, Ba LA. Redox active secondary metabolites. Curr Opin Chem Biol. 2011 Feb;15(1):149-55. doi: 10.1016/j.cbpa.2010.10.015. Epub 2010 Nov 4. Review. PubMed PMID: 21115388.

16: Dietz BM, Bolton JL. Biological reactive intermediates (BRIs) formed from botanical dietary supplements. Chem Biol Interact. 2011 Jun 30;192(1-2):72-80. doi: 10.1016/j.cbi.2010.10.007. Epub 2010 Oct 21. Review. PubMed PMID: 20970412; PubMed Central PMCID: PMC3706091.

17: Magalhães PJ, Carvalho DO, Cruz JM, Guido LF, Barros AA. Fundamentals and health benefits of xanthohumol, a natural product derived from hops and beer. Nat Prod Commun. 2009 May;4(5):591-610. Review. PubMed PMID: 19445313.

18: Zanoli P, Zavatti M. Pharmacognostic and pharmacological profile of Humulus lupulus L. J Ethnopharmacol. 2008 Mar 28;116(3):383-96. doi: 10.1016/j.jep.2008.01.011. Epub 2008 Jan 20. Review. PubMed PMID: 18308492.

19: Bracke ME, Vanhoecke BW, Derycke L, Bolca S, Possemiers S, Heyerick A, Stevens CV, De Keukeleire D, Depypere HT, Verstraete W, Williams CA, McKenna ST, Tomar S, Sharma D, Prasad AK, DePass AL, Parmar VS. Plant polyphenolics as anti-invasive cancer agents. Anticancer Agents Med Chem. 2008 Feb;8(2):171-85. Review. PubMed PMID: 18288920.

20: Noonan DM, Benelli R, Albini A. Angiogenesis and cancer prevention: a vision. Recent Results Cancer Res. 2007;174:219-24. Review. PubMed PMID: 17302199.